N-(2-benzyl-3-hydroxy-2-methylbutyl)-4-methylmorpholine-2-carboxamide
Description
N-(2-benzyl-3-hydroxy-2-methylbutyl)-4-methylmorpholine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring substituted with a benzyl group, a hydroxyl group, and a carboxamide group, making it a versatile molecule for chemical synthesis and biological studies.
Properties
IUPAC Name |
N-(2-benzyl-3-hydroxy-2-methylbutyl)-4-methylmorpholine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-14(21)18(2,11-15-7-5-4-6-8-15)13-19-17(22)16-12-20(3)9-10-23-16/h4-8,14,16,21H,9-13H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSLEWFDCDUJIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(CC1=CC=CC=C1)CNC(=O)C2CN(CCO2)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzyl-3-hydroxy-2-methylbutyl)-4-methylmorpholine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 2-benzyl-3-hydroxy-2-methylbutylamine. This intermediate can be synthesized through the following steps:
Alkylation: Benzyl chloride reacts with 2-methyl-3-buten-2-ol in the presence of a base like sodium hydride to form 2-benzyl-3-hydroxy-2-methylbutyl chloride.
Amination: The resulting chloride is then treated with ammonia or an amine to yield 2-benzyl-3-hydroxy-2-methylbutylamine.
The final step involves the reaction of 2-benzyl-3-hydroxy-2-methylbutylamine with 4-methylmorpholine-2-carboxylic acid under dehydrating conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzyl-3-hydroxy-2-methylbutyl)-4-methylmorpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4 or borane (BH3) in THF (tetrahydrofuran).
Substitution: Nucleophiles such as amines, thiols, or halides under basic conditions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-benzyl-3-hydroxy-2-methylbutyl)-4-methylmorpholine-2-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe to study enzyme interactions due to its structural complexity.
Medicine: Investigated for its potential pharmacological properties, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-benzyl-3-hydroxy-2-methylbutyl)-4-methylmorpholine-2-carboxamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The benzyl and hydroxyl groups can facilitate binding to active sites, while the morpholine ring can enhance solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzyl-3-hydroxy-2-methylbutyl)-4-methylmorpholine-2-carboxylate
- N-(2-benzyl-3-hydroxy-2-methylbutyl)-4-methylmorpholine-2-thiocarboxamide
Uniqueness
N-(2-benzyl-3-hydroxy-2-methylbutyl)-4-methylmorpholine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced binding affinity or stability in certain applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
